molecular formula C20H26O6 B1244073 Xerophilusin C

Xerophilusin C

Cat. No. B1244073
M. Wt: 362.4 g/mol
InChI Key: GSRZMSWBSLHHAD-JXLQEGGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xerophilusin C is a natural product found in Isodon xerophilus with data available.

Scientific Research Applications

Cytotoxic Activities in Cancer Cell Lines

Xerophilusin C, along with its analogs xerophilusins A and B, has been identified as having significant cytotoxic activity against various cancer cell lines. This includes K562, HL-60, and MKN-28 cells. Such compounds are isolated from the leaves of Isodon xerophilus and their structures are determined based on spectral properties and X-ray crystallographic analysis (Hou et al., 2000).

Potential Anti-Inflammatory Effects

Research indicates that xerophilusin C and related compounds from Isodon xerophilus, such as xerophilusin A and B, exhibit potential anti-inflammatory effects. They have been shown to inhibit LPS-induced NO production in RAW 264.7 macrophages. These findings suggest their potential as anti-inflammatory agents, particularly in the context of NF-kappaB translocation and the consequent decrease of pro-inflammatory mediators (Aquila et al., 2009).

Effects on Cell Cycle and Apoptosis in Cancer Cells

Xerophilusin B, a closely related compound to xerophilusin C, has been studied for its effects on cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells. It has been shown to exhibit antiproliferative effects against these cancer cells in a time- and dose-dependent manner, inducing G2/M cell cycle arrest and promoting apoptosis through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway (Yao et al., 2015).

Broad Spectrum Cytotoxicity

Xerophilusin C and its analogs have also shown broad spectrum cytotoxicity against various human tumor cells, including chronic myelogenous leukemia, stomach adenocarcinoma, and hepatocellular carcinoma cell lines. This broad-spectrum activity suggests their potential for development into chemotherapeutic agents (Li et al., 2011).

Potential for Chemotherapeutic Agent Development

Xerophilusin B, closely related to xerophilusin C, has demonstrated potential as a chemotherapeutic agent for esophageal squamous cell carcinoma. It has been observed to inhibit tumor growth in human esophageal tumor xenografts in mice without significant adverse effects, suggesting safety and efficacy in treating this type of cancer (Yao et al., 2015).

properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2S,3S,5S,8R,9S,13S,14S,15R)-3,13,14-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

InChI

InChI=1S/C20H26O6/c1-8-9-7-10(21)11-18-6-4-5-17(2,3)12(18)14(23)20(24)19(11,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16?,18+,19-,20+/m0/s1

InChI Key

GSRZMSWBSLHHAD-JXLQEGGWSA-N

Isomeric SMILES

CC1(CCC[C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2[C@H](C[C@H]([C@@H]5OC3O4)C(=C)C6=O)O)O)O)C

Canonical SMILES

CC1(CCCC23C1C(C4(C56C2C(CC(C5OC3O4)C(=C)C6=O)O)O)O)C

synonyms

xerophilusin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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